N-(furan-2-ylmethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide
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Overview
Description
N-(furan-2-ylmethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a synthetic organic compound that features a complex structure combining a furan ring, a thiazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.
Sulfonamide Formation: The thiazole intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide group.
Furan Ring Attachment: The final step involves the coupling of the furan-2-ylmethyl group to the thiazole-sulfonamide intermediate using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, particularly at the 5-position, using reagents like bromine or iodine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (bromine, iodine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Furanones.
Reduction: Amines.
Substitution: Halogenated thiazoles.
Scientific Research Applications
N-(furan-2-ylmethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Biological Studies: Used in studies to understand enzyme inhibition and protein-ligand interactions.
Material Science: Explored for its potential in creating novel materials with specific electronic properties.
Mechanism of Action
The mechanism by which N-(furan-2-ylmethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide exerts its effects involves:
Molecular Targets: It targets enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular pathways related to cell division and apoptosis, making it a candidate for anticancer research.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)acetamide
- N-(furan-2-ylmethyl)-2-(2-(4-nitrophenylsulfonamido)thiazol-4-yl)acetamide
Uniqueness
N-(furan-2-ylmethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is unique due to the presence of the 4-methylphenylsulfonamido group, which may confer distinct biological activities and chemical properties compared to its analogs with different substituents on the phenyl ring.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-12-4-6-15(7-5-12)26(22,23)20-17-19-13(11-25-17)9-16(21)18-10-14-3-2-8-24-14/h2-8,11H,9-10H2,1H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVLGUNCIIHSNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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